molecular formula C20H18Cl2N4O4S B11180159 2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11180159
M. Wt: 481.4 g/mol
InChI Key: HJWYGYDKOKEUQF-UHFFFAOYSA-N
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Description

2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. The compound features a thiazine ring, a dichlorophenyl group, and an ethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps:

    Formation of the Dichlorophenyl Carbonyl Hydrazine: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazine derivative.

    Cyclization to Form the Thiazine Ring: The hydrazine derivative is then reacted with a suitable thioamide to form the thiazine ring.

    Introduction of the Ethoxyphenyl Group: The final step involves the reaction of the thiazine derivative with 4-ethoxybenzoyl chloride to introduce the ethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and ethoxyphenyl groups may enhance binding affinity to these targets, while the thiazine ring may contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the thiazine ring and ethoxyphenyl group.

    4-ethoxybenzoyl chloride: Contains the ethoxyphenyl group but lacks the thiazine ring and dichlorophenyl group.

    Thiazine derivatives: Compounds with similar thiazine rings but different substituents.

Uniqueness

2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its combination of a thiazine ring, dichlorophenyl group, and ethoxyphenyl group

Properties

Molecular Formula

C20H18Cl2N4O4S

Molecular Weight

481.4 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorobenzoyl)hydrazinylidene]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H18Cl2N4O4S/c1-2-30-13-6-4-12(5-7-13)23-19(29)16-10-17(27)24-20(31-16)26-25-18(28)14-8-3-11(21)9-15(14)22/h3-9,16H,2,10H2,1H3,(H,23,29)(H,25,28)(H,24,26,27)

InChI Key

HJWYGYDKOKEUQF-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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